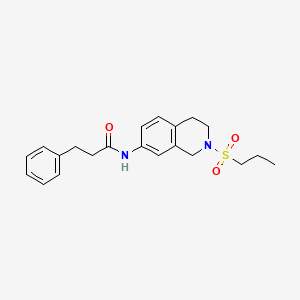

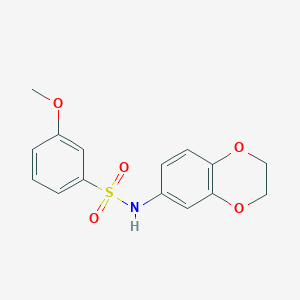

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinolines typically involves Pictet-Spengler condensation or similar cyclization reactions. For instance, N-sulfonyl-β-phenethylamines can react with α-chloro-α-phenylseleno esters under Lewis acid promotion to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxylates, a reaction pathway that can be adapted for synthesizing compounds similar to 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (Silveira et al., 1999).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines and related compounds is often determined through crystallography and computational methods. For instance, the structural analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provided insights into its crystal and calculated structures, highlighting the importance of weak hydrogen bonds among molecules for its stability (Bai et al., 2012).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, such as Pummerer-type cyclization, which leads to the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. The cyclization efficiency can be enhanced by Lewis acids like boron trifluoride diethyl etherate, revealing the compound's reactive nature and potential for generating structurally diverse derivatives (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of tetrahydroisoquinolines, including their solubility, melting points, and crystal structure, are critical for their application in chemical and pharmaceutical industries. However, specific details on the physical properties of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide are not readily available in the literature and would typically be determined through experimental analysis.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, are essential for understanding the applications and handling of tetrahydroisoquinolines. For example, the reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylseleno esters indicates the reactivity of similar sulfonyl-containing tetrahydroisoquinolines towards electrophilic and nucleophilic agents, providing a basis for further chemical modifications (Silveira et al., 1999).

Scientific Research Applications

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Research has shown that certain 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines exhibit remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. These compounds are predicted to penetrate the blood-brain barrier, indicating potential for central nervous system applications. Notably, compounds with nonpolar substituents on the sulfonamide nitrogen have demonstrated high inhibitory potency and selectivity, with some showing improved potency over earlier molecules (Grunewald, Romero, & Criscione, 2005).

Synthesis of Arylsulfonylquinoline Derivatives

A novel method for synthesizing 3-arylsulfonylquinoline derivatives has been developed, utilizing tert-butyl hydroperoxide mediated cycloaddition without the need for metals. This process facilitates the formation of a C-S bond and quinoline ring in a single step, highlighting a straightforward route to these derivatives that play crucial roles as pharmaceutical drugs (Zhang et al., 2016).

Binding Studies and Molecular Modeling

Studies comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of PNMT have provided insights into the molecular interactions important for inhibitory potency. These findings suggest that sulfonamide oxygens, rather than -NH-, form favorable interactions with the enzyme. This research also explores the potential for these compounds to cross the blood-brain barrier, based on their lipophilicity (Grunewald et al., 2006).

Role of Acidic Hydrogen in Selectivity

The specificity of certain inhibitors towards PNMT versus alpha2-adrenoceptors has been investigated, focusing on the role of the acidic hydrogen of the aminosulfonyl group. This research suggests that selectivity is not solely due to the presence of an acidic hydrogen but may also depend on other properties of the aminosulfonyl group (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).

Development of Novel Inhibitors

Investigations into 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides related to tetrahydroisoquinoline-7-sulfonamide have explored their potential as inhibitors of PNMT. This research not only adds to the understanding of the structural requirements for inhibition but also tests these compounds in vivo for their effectiveness in inhibiting norepinephrine to epinephrine conversion (Blank, Krog, Weiner, & Pendleton, 1980).

Future Directions

The study of complex organic molecules like “3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide” is an active area of research in organic chemistry. Such compounds could have potential applications in a variety of fields, including medicinal chemistry, materials science, and synthetic biology .

properties

IUPAC Name |

3-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-2-14-27(25,26)23-13-12-18-9-10-20(15-19(18)16-23)22-21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,15H,2,8,11-14,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFKQNUCFNDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)